
EMT inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EMT inhibitor-2 is a useful research compound. Its molecular formula is C24H26N2O8 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Epithelial-Mesenchymal Transition (EMT) is a crucial biological process involved in various physiological and pathological conditions, notably in cancer metastasis. EMT inhibitors, including EMT inhibitor-2, have garnered attention for their potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of EMT and Its Significance
EMT is characterized by the transition of epithelial cells to a mesenchymal phenotype, leading to enhanced migratory and invasive capabilities. This process is regulated by several factors, primarily the cytokine Transforming Growth Factor-beta (TGF-β), which activates signaling pathways that promote EMT. The inhibition of EMT is considered a promising strategy to prevent cancer metastasis and improve patient outcomes .
This compound has been identified as a compound that can effectively block TGF-β-induced EMT. Its mechanism involves:
- Inhibition of TGF-β signaling : Similar to other known inhibitors like SB431542, this compound disrupts the TGF-β receptor signaling pathway, preventing the phosphorylation of SMAD proteins that are critical for the transcriptional activation of EMT-related genes .
- Regulation of Epithelial and Mesenchymal Markers : Studies indicate that this compound can maintain E-cadherin levels while suppressing mesenchymal markers such as N-cadherin and vimentin, thereby reversing the phenotypic changes associated with EMT .
Table 1: Effects of this compound on Cell Lines
Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Cell Migration |
---|---|---|---|---|---|
A549 | Control | High | Low | Low | High |
A549 | This compound | High | Low | Low | Low |
H358 | Control | High | Low | Low | High |
H358 | This compound | High | Low | Low | Low |
This table summarizes the effects of this compound on two different lung adenocarcinoma cell lines (A549 and H358). The results indicate a significant restoration of epithelial characteristics upon treatment with this compound.
Case Studies
-
Case Study on Lung Adenocarcinoma :
- A study involving A549 cells treated with TGF-β showed that subsequent treatment with this compound resulted in a marked increase in E-cadherin levels and a decrease in migratory capabilities. This suggests that this compound effectively reverses TGF-β-induced changes associated with cancer progression .
-
Case Study on Tumor Spheroids :
- In a three-dimensional tumor spheroid model, treatment with this compound led to reduced hypoxia levels within the spheroids, indicating improved cellular viability and reduced invasive potential. The spheroids treated with this inhibitor displayed less aggressive phenotypic traits compared to controls .
科学研究应用
Comprehensive Data Table
Case Studies
Case Study 1: Eriocitrin in Lung Adenocarcinoma
A study investigated the effects of eriocitrin on A549 lung adenocarcinoma cells. Eriocitrin treatment significantly inhibited cell viability and migration while enhancing E-cadherin expression and downregulating vimentin and N-cadherin. The study concluded that eriocitrin's anti-cancer properties are partially mediated through ferroptosis induction .
Case Study 2: Teniposide's Role in Breast Cancer
Teniposide was identified as a potent modulator of the EMT program at low concentrations. It reduced ZEB2 expression, which is crucial for maintaining mesenchymal characteristics in breast cancer cells. This inhibition led to decreased pulmonary colonization by breast cancer cells, highlighting its potential as a therapeutic agent .
属性
IUPAC Name |
4-[2-[2-(3,4-dimethoxyphenyl)-5-hydroxy-6-methoxy-4-oxochromen-7-yl]oxyethyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O8/c1-30-16-5-4-14(10-18(16)31-2)17-11-15(27)22-19(34-17)12-20(24(32-3)23(22)29)33-9-8-26-7-6-25-21(28)13-26/h4-5,10-12,29H,6-9,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLZDEMWVAPPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCCN4CCNC(=O)C4)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。